molecular formula C17H14ClNO4 B5577487 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one

4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B5577487
M. Wt: 331.7 g/mol
InChI Key: VADKSFKXEIFQKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one involves multiple steps, including condensation, cyclization, and sometimes palladium-catalyzed reactions. A relevant study describes the synthesis of similar compounds through one-pot reactions, highlighting the efficiency of such methods in producing complex indole derivatives (Yamaguchi & Manabe, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing intricate details about their crystalline forms and conformation. For instance, research on 4-chloro-6-phenyl derivatives provided insights into their molecular shapes and intermolecular interactions, which are crucial for understanding the structural aspects of 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one (Yamuna et al., 2010).

Chemical Reactions and Properties

Chemical properties, including reactivity patterns and potential chemical transformations, are vital for understanding how such compounds can be utilized in further chemical synthesis or applications. Studies on similar compounds have explored their reactions with different nucleophiles, showcasing the versatility of indole derivatives in organic synthesis (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for practical applications. For example, the crystal structure analysis of related compounds provides insights into their stability and reactivity, which can be critical for their application in material science or pharmaceuticals (Sharma et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and photophysical properties, is crucial for the application of such compounds in catalysis, organic synthesis, and as potential pharmaceuticals. Investigations into the acid dissociation constants and UV/vis absorption spectra of similar compounds provide valuable information on their chemical behavior in different environments (Elenkova et al., 2014).

Scientific Research Applications

Atmospheric and Environmental Chemistry

Research on atmospheric hydroxyl radicals (OH), which are crucial for oxidizing pollutants and gases involved in ozone depletion and the greenhouse effect, indicates a dynamic understanding of atmospheric cleansing capabilities. Variations in OH levels suggest significant implications for atmospheric chemistry and environmental health (Prinn et al., 2001).

Environmental Contaminants and Metabolism

Polychlorinated biphenyls (PCBs), known environmental contaminants, undergo metabolism to hydroxylated PCBs, some of which accumulate selectively in mammalian blood. These findings highlight the complexity of PCB metabolism and the potential health risks associated with exposure (Bergman et al., 1994).

Organic Synthesis and Chemical Transformations

Indole derivatives, including those related to the query compound, have been transformed into functionalized oxindole and spirooxindole systems under specific conditions. This demonstrates the versatility of indole chemistry in synthesizing complex organic molecules with potential pharmaceutical applications (López‐Alvarado et al., 2009).

Antitumor Activity

Derivatives of pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, related to the query compound, have been synthesized and evaluated for antitumor activity. Some of these derivatives have shown promise as antineoplastic agents, indicating potential research applications in cancer therapy (Nguyen et al., 1990).

properties

IUPAC Name

4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-9-6-7-11(18)14-15(9)19-16(22)17(14,23)8-13(21)10-4-2-3-5-12(10)20/h2-7,20,23H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADKSFKXEIFQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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